Lasofoxifene sulfate-d4

Descripción

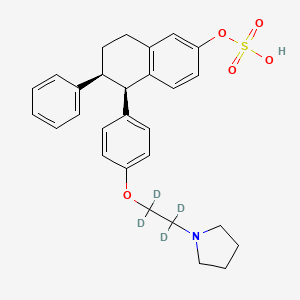

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H31NO5S |

|---|---|

Peso molecular |

497.6 g/mol |

Nombre IUPAC |

[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |

InChI |

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2 |

Clave InChI |

NXQINUGCNDMKEW-NXOFZFLXSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)OS(=O)(=O)O)C4=CC=CC=C4)N5CCCC5 |

SMILES canónico |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |

Origen del producto |

United States |

Synthesis and Isotopic Characterization of Lasofoxifene Sulfate D4

Methodologies for Deuterium (B1214612) Incorporation in Lasofoxifene (B133805) Synthesis

The synthesis of Lasofoxifene sulfate-d4 is designed to strategically place the deuterium atoms at a metabolically stable position to prevent H/D exchange. The accepted chemical name, (5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol 2-(Hydrogen Sulfate), indicates that the four deuterium atoms are located on the ethoxy portion of the side chain attached to the phenyl group.

The synthetic strategy typically involves preparing the core non-deuterated Lasofoxifene molecule and then coupling it with a pre-labeled deuterated side chain. This approach ensures high isotopic incorporation at the desired position. The key steps involve the synthesis of a deuterated precursor, such as 1-(2-chloroethyl-d4)pyrrolidine hydrochloride, followed by its etherification with the phenolic hydroxyl group of the Lasofoxifene core.

Several methods can be employed to synthesize the required deuterated intermediates. simsonpharma.com These methods leverage a variety of deuterated reagents and catalysts.

Key Synthetic Approaches for Deuterated Precursors:

Reduction with Deuterated Reagents: A common method involves the reduction of a carboxylic acid or ester precursor using a powerful deuterating agent. For instance, a pyrrolidine-containing acetic acid derivative can be reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) to form the corresponding deuterated ethanolamine (B43304) derivative.

Catalytic Deuteration: Another approach is the metal-catalyzed hydrogenation of an unsaturated precursor using deuterium gas (D₂). simsonpharma.com This method can introduce deuterium atoms across a double or triple bond.

Use of Deuterated Building Blocks: The synthesis can also start from simple, commercially available deuterated building blocks. For example, ethylene-d4 (B1596295) oxide could be reacted with pyrrolidine (B122466) to build the required side chain with high isotopic purity from the outset.

The final step in the synthesis of the Lasofoxifene-d4 free base involves the Williamson ether synthesis, where the phenoxide of the Lasofoxifene core acts as a nucleophile, attacking the deuterated 1-(2-chloroethyl-d4)pyrrolidine. The resulting Lasofoxifene-d4 is then treated with a sulfating agent to yield the final sulfate (B86663) salt.

| Potential Deuterated Reagent | Role in Synthesis |

| Lithium aluminum deuteride (LiAlD₄) | A powerful reducing agent used to convert esters or carboxylic acids to deuterated alcohols. |

| Deuterium gas (D₂) | Used in catalytic hydrogenation reactions to introduce deuterium across unsaturated bonds. |

| Deuterium oxide (D₂O) | A source of deuterium for H/D exchange reactions, often catalyzed by metals or bases. nih.gov |

| Ethylene-d4 oxide | A deuterated building block for constructing the ethoxy-d4 side chain. |

Spectroscopic and Advanced Analytical Characterization of this compound

To confirm the successful synthesis and structural integrity of this compound, a combination of spectroscopic and advanced analytical techniques is employed. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods used for this characterization. rsc.orgnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry is essential for confirming the molecular formula and the degree of deuterium incorporation. nih.gov By providing a highly accurate mass measurement, HRMS can verify that four hydrogen atoms have been replaced by four deuterium atoms. The analysis compares the monoisotopic mass of the labeled compound with its unlabeled counterpart.

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Mass Difference |

| Lasofoxifene Sulfate | C₂₈H₃₁NO₅S | 493.1923 | N/A |

| This compound | C₂₈H₂₇D₄NO₅S | 497.2174 | +4.0251 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the exact location of the deuterium atoms within the molecule. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the four protons on the ethoxy side chain (-O-CH₂-CH₂-N-) of the unlabeled compound would be absent or significantly reduced in intensity. The disappearance of these specific signals provides strong evidence for successful deuteration at the intended site.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show distinct signals at the chemical shifts corresponding to the deuterated positions on the ethoxy group. This technique directly observes the deuterium nuclei, confirming their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and an isotopic shift (a slight change in chemical shift) compared to the corresponding signals in the unlabeled compound.

| Spectroscopic Technique | Expected Observation for this compound |

| High-Resolution MS | A molecular ion peak consistent with the mass of the d4-labeled compound (m/z ≈ 497.2174). |

| ¹H NMR | Absence or significant attenuation of proton signals corresponding to the -OCH₂CH₂- moiety. |

| ²H NMR | Presence of signals at the chemical shifts corresponding to the -OCD₂CD₂- moiety. |

| ¹³C NMR | Isotope-induced shifts and triplet splitting for the carbon signals of the -OCD₂CD₂- moiety. |

Isotopic Purity and Positional Isomer Assessment

Ensuring the quality of a deuterated standard requires rigorous assessment of its isotopic purity and confirmation of the correct deuterium positions. bvsalud.org Deuterium isotopic impurities can include isotopologues (molecules with a different number of deuterium atoms) and isotopomers (molecules with the same number of deuterium atoms but in different locations). acs.orgbvsalud.org

Isotopic Purity Assessment: Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). It is a critical quality attribute for deuterated drugs and standards. acs.org Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for this analysis. nih.govacs.org By analyzing the ion clusters in the mass spectrum, the relative abundance of the desired d4 species can be quantified relative to other isotopologues (d0, d1, d2, d3, etc.). High isotopic purity (typically >98%) is required for use as an internal standard to ensure accurate quantification.

Positional Isomer Assessment: Positional isomer assessment confirms that the deuterium atoms are exclusively at the intended positions (the ethoxy group) and have not been incorporated elsewhere in the molecule through scrambling or side reactions. NMR spectroscopy is the definitive method for this determination. rsc.org The absence of proton signals at the target site in the ¹H NMR spectrum, combined with the absence of deuterium signals at non-target sites in the ²H NMR spectrum, confirms high positional purity. For highly complex cases or when extreme precision is needed, Molecular Rotational Resonance (MRR) spectroscopy can provide a complete description of the isotopic composition, revealing the identity and percentage of each distinct isotopomer in a mixture. acs.org

| Parameter | Analytical Method | Purpose |

| Isotopic Purity | LC-MS | To quantify the percentage of the d4 isotopologue relative to d0, d1, d2, d3, and other species. |

| Positional Purity | NMR Spectroscopy | To confirm that deuterium atoms are located only at the intended -OCH₂CH₂- positions. |

| Structural Identity | HRMS, ¹H & ¹³C NMR | To confirm the overall chemical structure is correct and matches that of Lasofoxifene sulfate. |

Advanced Bioanalytical Methodologies Utilizing Lasofoxifene Sulfate D4

Role of Stable Isotope Labeled Internal Standards in Mass Spectrometry

Stable isotope-labeled internal standards (SIL-ISs) are synthetic versions of an analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). In the case of Lasofoxifene (B133805) sulfate-d4, four hydrogen atoms in the Lasofoxifene molecule have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. This near-identical behavior is the key to their effectiveness in quantitative bioanalysis.

Mitigation of Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Biological matrices, such as plasma, serum, and urine, are complex mixtures of endogenous and exogenous compounds. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the "matrix effect." This can manifest as ion suppression or enhancement, where the signal of the analyte is either decreased or increased, respectively. Such effects can significantly compromise the accuracy and reliability of the analytical method.

Lasofoxifene sulfate-d4, when added to a biological sample at a known concentration at the beginning of the sample preparation process, experiences the same matrix effects as the unlabeled Lasofoxifene. Because the SIL-IS and the analyte co-elute from the liquid chromatography column and have nearly identical ionization efficiencies, any signal suppression or enhancement will affect both compounds to a similar degree. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.

Enhancement of Assay Accuracy, Precision, and Reproducibility in Quantitative Bioanalysis

Accuracy: Accuracy refers to the closeness of a measured value to the true value. By correcting for analyte loss during sample extraction and for matrix effects, the SIL-IS ensures that the calculated concentration of Lasofoxifene is a more accurate reflection of its true concentration in the biological sample.

Precision: Precision is the degree to which repeated measurements under unchanged conditions show the same results. The SIL-IS minimizes the variability introduced by inconsistent sample preparation, injection volume variations, and fluctuations in the mass spectrometer's response, thereby improving the precision of the assay.

Reproducibility: Reproducibility is the ability of an entire experiment or study to be duplicated with the same results. Assays that incorporate a SIL-IS are generally more robust and reproducible, as they are less susceptible to variations in experimental conditions and matrix composition between different sample batches or even different laboratories.

Development and Validation of LC-MS/MS Methods for Lasofoxifene and its Metabolites

The development of a robust and reliable LC-MS/MS method for the quantification of Lasofoxifene and its metabolites, utilizing this compound as an internal standard, involves several critical steps, from sample preparation to mass spectrometric detection.

Sample Preparation Strategies for Biological Matrices in Preclinical Studies

The primary goal of sample preparation is to extract Lasofoxifene and this compound from the complex biological matrix and remove potential interferences. Common techniques employed for this purpose in preclinical studies include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is crucial to ensure efficient extraction of Lasofoxifene while minimizing the extraction of interfering compounds.

Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique that utilizes a solid sorbent to retain the analytes of interest while other matrix components are washed away. The retained analytes are then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts compared to PPT and LLE, which can be beneficial for reducing matrix effects.

The selection of the most appropriate sample preparation technique depends on the required sensitivity, the complexity of the matrix, and the desired throughput of the assay.

Chromatographic Separation Techniques and Optimization

Chromatographic separation is essential to resolve Lasofoxifene and its metabolites from each other and from other endogenous components of the biological matrix before they enter the mass spectrometer. This separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Key parameters that are optimized during method development include:

Column Chemistry: The choice of the stationary phase (e.g., C18, C8) and column dimensions is critical for achieving the desired separation.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile is optimized to achieve good peak shape and resolution within a reasonable run time.

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.

The goal is to achieve a chromatographic method where Lasofoxifene and this compound co-elute, ensuring that they experience the same conditions as they enter the mass spectrometer.

Mass Spectrometric Detection Parameters and Quantification Strategies

Tandem mass spectrometry is used for the selective and sensitive detection of Lasofoxifene and its deuterated internal standard. The most common ionization technique for this type of analysis is electrospray ionization (ESI), typically in the positive ion mode.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The optimization of these transitions is a critical part of method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lasofoxifene | 414.2 | 112.1 | 35 |

| Lasofoxifene-d4 | 418.2 | 112.1 | 35 |

| Table 1: Illustrative MRM Transitions for Lasofoxifene and Lasofoxifene-d4. Note: These are example values and may vary depending on the specific instrument and experimental conditions. |

Quantification is based on the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition. A calibration curve is constructed by analyzing a series of standards with known concentrations of Lasofoxifene and a fixed concentration of this compound. The concentration of Lasofoxifene in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

The validation of the LC-MS/MS method is performed according to regulatory guidelines to ensure its reliability for bioanalytical applications. This includes assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision (%CV) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits as defined by regulatory guidelines |

| Stability | Analyte stable under various storage and processing conditions |

| Table 2: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical Method. |

Pharmacokinetic and Dispositional Research Applications of Lasofoxifene Sulfate D4

Investigation of Absorption and Distribution Dynamics in Preclinical Models

The use of deuterated standards like Lasofoxifene-d4 is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drug concentrations in biological matrices. In preclinical studies, these assays enable the precise characterization of the absorption and distribution of lasofoxifene (B133805).

Preclinical studies in rats have demonstrated that lasofoxifene possesses high oral bioavailability, noted at 62% in one study. drugbank.com This favorable characteristic is partly attributed to its nonpolar tetrahydronaphthalene structure, which confers increased resistance to first-pass metabolism, particularly intestinal glucuronidation, a common metabolic pathway for other SERMs like raloxifene. nih.govdrugbank.comnih.gov

Once absorbed, lasofoxifene exhibits extensive distribution. It is highly bound to plasma proteins, with binding exceeding 99%. drugbank.com The primary binding proteins are albumin and α1-acid glycoprotein. drugbank.com The extensive protein binding influences its volume of distribution and tissue penetration. In preclinical models, the ability to accurately measure tissue and plasma concentrations using a deuterated internal standard is critical to building robust pharmacokinetic models that describe these distribution dynamics. nih.govresearchgate.net

| Parameter | Finding | Significance |

|---|---|---|

| Oral Bioavailability (Rat) | 62% | Indicates efficient absorption and resistance to first-pass metabolism. drugbank.com |

| Plasma Protein Binding | >99% | Affects the fraction of free drug available for distribution and pharmacological effect. drugbank.com |

| Primary Binding Proteins | Albumin, α1-acid glycoprotein | Specifies the key carriers of the drug in circulation. drugbank.com |

Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterated Tracers

Lasofoxifene-d4 serves as an invaluable tool for elucidating the complex metabolic pathways of the parent drug. By administering a mixture of deuterated and non-deuterated lasofoxifene, researchers can use mass spectrometry to identify drug-related material in complex biological samples. The unique isotopic signature of the deuterated compound and its metabolites allows them to be distinguished from endogenous molecules and artifacts.

Lasofoxifene is metabolized extensively in the liver through both Phase I (oxidative) and Phase II (conjugative) reactions. researchgate.net Approximately half of its total metabolism is accounted for by Phase I oxidation, which is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2D6. drugbank.com Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. drugbank.com

Glucuronidation is a major Phase II conjugative pathway for lasofoxifene and its oxidative metabolites. drugbank.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specific UGTs expressed in the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10) are involved in the glucuronidation of lasofoxifene. drugbank.com The resistance of lasofoxifene to intestinal glucuronidation is a key factor contributing to its higher oral bioavailability compared to other SERMs. nih.gov Further metabolites detected in plasma include the glucuronide of a hydroxylated metabolite and methylated catechols, indicating a complex interplay between Phase I and Phase II pathways. drugbank.com

A critical area of investigation in drug metabolism is the potential for a compound to form reactive metabolites. These are chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. The catechol metabolites of lasofoxifene can be further oxidized to form electrophilic ortho-quinones (o-quinones). nih.govresearchgate.netwashington.edu

In vitro studies using human and rat liver microsomes have demonstrated that these reactive o-quinones can be trapped by the nucleophile glutathione (B108866) (GSH). researchgate.net This results in the formation of mono-GSH and di-GSH catechol conjugates, which have been characterized by LC-MS/MS. nih.gov The formation of these GSH adducts was also observed in incubations with specific P450 supersomes, including CYP3A4, CYP2D6, and CYP1B1, the latter of which is expressed in hormone-sensitive tissues like the breast and uterus. nih.govresearchgate.net Furthermore, the synthesized 7-hydroxylasofoxifene catechol regioisomer, when oxidized, was shown to form depurinating adducts with DNA. nih.govresearchgate.net This bioactivation pathway, which is similar to that of endogenous estrogens, highlights a potential mechanism for toxicity that warrants careful consideration. washington.edu

| Metabolic Phase | Pathway | Key Enzymes | Metabolites / Products |

|---|---|---|---|

| Phase I | Oxidation | CYP3A4, CYP3A5, CYP2D6, CYP1B1 | Hydroxylated metabolites, Catechol regioisomers. nih.govdrugbank.comresearchgate.net |

| Phase II | Glucuronidation | UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT1A8, UGT1A10 | Glucuronide conjugates of parent drug and metabolites. drugbank.com |

| Bioactivation | Oxidation of Catechols | CYP enzymes, Tyrosinase | Electrophilic o-quinones, Reactive quinone methides. researchgate.netwashington.edu |

| Adduct Formation | Trapping of Reactive Metabolites | N/A | GSH conjugates, Depurinating DNA adducts. nih.govresearchgate.net |

Excretion Pathway Characterization in Preclinical Models

Understanding the routes of elimination is a core component of pharmacokinetic research. Studies utilizing Lasofoxifene-d4 as a tracer in preclinical models can accurately determine the fate of the administered dose. The primary route of excretion for lasofoxifene and its metabolites is through the feces. drugbank.com Renal elimination is a secondary pathway, with less than 2% of the drug being excreted in the urine as the unchanged parent compound. drugbank.com This excretion profile suggests that biliary excretion of metabolites, likely glucuronide conjugates, is the main clearance mechanism.

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Stability and Pharmacokinetic Profiles

The replacement of hydrogen with deuterium at a site of metabolism can slow the rate of bond cleavage, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov This effect is most pronounced for reactions where C-H bond breaking is the rate-limiting step, such as in many CYP-mediated oxidative reactions. nih.govsemanticscholar.org

While specific studies on the DKIE of Lasofoxifene-d4 are not detailed in the available literature, the principles can be applied to its known metabolic pathways. Since a primary route of lasofoxifene metabolism involves hydroxylation (a C-H bond cleavage event) by CYP enzymes, deuteration at these "metabolic soft spots" would be expected to increase its metabolic stability. nih.govnih.gov

A significant DKIE could result in:

Reduced Metabolic Clearance: A slower rate of metabolism would decrease the drug's clearance from the body.

Increased Half-Life: A lower clearance rate would lead to a longer elimination half-life.

Increased Drug Exposure: Slower metabolism would result in higher plasma concentrations (AUC) for a given dose. nih.gov

Metabolic Shunting: Deuteration at one site might redirect metabolism towards alternative pathways. nih.gov

Therefore, a deuterated version of lasofoxifene could theoretically offer an improved pharmacokinetic profile compared to the non-deuterated parent drug, potentially leading to lower or less frequent dosing. nih.gov The use of Lasofoxifene-d4 in research allows for the foundational studies that would be necessary to explore and quantify such potential effects.

Preclinical Pharmacological and Mechanistic Investigations of Lasofoxifene Parent Compound with Analytical Support by Lasofoxifene Sulfate D4

Estrogen Receptor Binding and Ligand-Receptor Conformational Studies

Lasofoxifene's primary mechanism of action involves its interaction with estrogen receptors (ERs), which are key mediators of hormonal signaling in various tissues.

Interaction with Estrogen Receptor Alpha (ERα) and Beta (ERβ) Subtypes

Lasofoxifene (B133805) is a nonsteroidal compound that demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govdrugbank.com Its binding affinity is comparable to that of estradiol and notably higher than that of other SERMs like raloxifene and tamoxifen. nih.gov This high-affinity binding is a critical determinant of its potent biological activity. The interaction of lasofoxifene with ERs is tissue-dependent, leading to a mix of estrogenic (agonist) and antiestrogenic (antagonist) effects. drugbank.com For instance, it exhibits estrogen-like effects on bone, while acting as an antagonist in breast and uterine tissues. tandfonline.comdrugbank.com

In the context of breast cancer, particularly in cases of acquired resistance to endocrine therapies, mutations in the ESR1 gene (which encodes ERα) can emerge. onclive.com These mutations can lead to ligand-independent, constitutive activity of the receptor. ascopubs.org Preclinical studies have shown that lasofoxifene can effectively bind to these mutant ERα receptors with high affinity and inhibit their constitutive activity. ascopubs.org This suggests that the antagonistic activity of lasofoxifene is not significantly compromised by these common resistance mutations. ascopubs.org

Below is an interactive table summarizing the binding characteristics of Lasofoxifene.

| Feature | Description |

| Receptor Subtypes | Binds with high affinity to both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) |

| Binding Affinity | Comparable to estradiol; higher than raloxifene and tamoxifen |

| Tissue Selectivity | Exhibits both estrogenic (agonist) and antiestrogenic (antagonist) effects depending on the target tissue |

| Mutant Receptor Interaction | Effectively binds to and inhibits constitutively active mutant ERα receptors (e.g., Y537S, D538G) |

Structural Biology Approaches to Ligand-ER Interactions (e.g., X-ray Crystallography)

X-ray crystallography studies have provided detailed insights into the structural basis of lasofoxifene's interaction with the ERα ligand-binding domain (LBD). nih.govresearchgate.net These studies reveal that, like other SERMs, lasofoxifene binding induces a conformational change in the receptor that is distinct from that induced by agonists like estradiol. researchgate.net

Specifically, lasofoxifene's binding displaces the C-terminal AF-2 helix of the ERα LBD. researchgate.net This displacement prevents the recruitment of coactivator proteins that are necessary for the transcriptional activation of estrogen-responsive genes. researchgate.net By occupying the space normally filled by key amino acid residues and modulating the conformation of helix 11, lasofoxifene stabilizes an antagonist conformation of the receptor. nih.govresearchgate.net This structural rearrangement is fundamental to its antiestrogenic effects in tissues like the breast. nih.gov

Crystallographic analyses have also been performed on lasofoxifene in complex with mutant ERα LBDs, such as the Y537S mutant. nih.govbiorxiv.org These studies demonstrate that lasofoxifene can still effectively stabilize an antagonist conformation in these clinically relevant, constitutively active receptors. nih.gov This provides a structural rationale for its efficacy in endocrine-resistant breast cancer models. nih.govsermonixpharma.com

Cellular and Molecular Mechanisms of Action in In Vitro Systems

The binding of lasofoxifene to estrogen receptors initiates a cascade of cellular and molecular events that ultimately determine its tissue-specific pharmacological effects.

Gene Expression Modulation in Hormone-Sensitive Cell Lines

In hormone-sensitive cell lines, such as ER-positive breast cancer cells (e.g., MCF-7), lasofoxifene acts as an ER antagonist, modulating the expression of estrogen-responsive genes. onclive.com By promoting an antagonist conformation of the ER, it prevents the transcription of genes that are critical for cell growth and proliferation. onclive.comnih.gov

Studies have demonstrated that lasofoxifene can effectively downregulate the transactivating nature of both wild-type and mutant ERs. onclive.com This leads to a reduction in the expression of genes targeted by the estrogen receptor, ultimately arresting cell growth. onclive.com The ability of lasofoxifene to reprogram the transcriptional activity of the ER is a key component of its antitumor effects. nih.gov

Cellular Proliferation and Apoptosis Modulation

A primary consequence of lasofoxifene's action in ER-positive breast cancer cells is the inhibition of cellular proliferation. onclive.comsermonixpharma.com In vitro and in vivo preclinical models have consistently shown that lasofoxifene can significantly reduce tumor cell proliferation in both wild-type and ESR1-mutant breast cancer cells. ascopubs.org

In addition to inhibiting proliferation, lasofoxifene has been shown to induce apoptosis (programmed cell death) in certain preclinical models. For example, in bone cells, lasofoxifene exhibits an estrogen-like activity by inducing the apoptosis of osteoclast precursors, which contributes to its bone-protective effects. tandfonline.comnih.gov In breast cancer models, its primary effect is the arrest of cell growth, which can be accompanied by an increase in apoptosis. sermonixpharma.com

The following interactive table summarizes the effects of Lasofoxifene on cellular processes.

| Cellular Process | Effect of Lasofoxifene | Cell/Tissue Type |

| Proliferation | Inhibition | ER-positive breast cancer cells |

| Apoptosis | Induction | Osteoclast precursors |

| Gene Expression | Modulation (antagonist) | Hormone-sensitive cell lines |

In Vivo Preclinical Efficacy Research Models (e.g., Rodent Models)

The preclinical evaluation of lasofoxifene's efficacy has been extensively conducted using a variety of in vivo animal models, primarily in rodents. These models are instrumental in understanding the compound's therapeutic potential across different pathological conditions before human clinical trials. The choice of a specific rodent model is tailored to mimic the human disease of interest, such as postmenopausal osteoporosis, estrogen receptor-positive (ER+) breast cancer, and inflammatory conditions like arthritis. nih.govnih.govnih.govbiocytogen.comcreative-biolabs.com For instance, ovariectomized (OVX) rodents are a standard model for postmenopausal osteoporosis, while xenograft models, where human cancer cells are implanted into immunodeficient mice, are pivotal for oncological research. biocytogen.comcreative-biolabs.comnih.gov The data generated from these preclinical models have provided a strong rationale for the clinical development of lasofoxifene. ascopubs.orgnih.gov

Investigations in Osteoporosis Models (e.g., Ovariectomized Rodent Models)

Lasofoxifene was initially developed for the treatment and prevention of postmenopausal osteoporosis. nih.govnih.govresearchgate.net Its efficacy in this regard has been substantiated in preclinical studies using ovariectomized (OVX) rodent models, which simulate the estrogen deficiency and subsequent bone loss seen in postmenopausal women. biocytogen.comcreative-biolabs.com

In a study involving 10-month-old male Sprague Dawley rats that were orchidectomized (ORX) to induce bone loss, lasofoxifene treatment for 60 days demonstrated significant bone-protective effects. nih.gov Compared to the ORX control group, rats treated with lasofoxifene showed improvements in several bone parameters. nih.gov Specifically, lasofoxifene treatment led to a significant increase in distal femoral bone mineral density (DFBMD) and trabecular bone volume (TBV), as well as improved maximal load, a measure of bone strength. nih.gov The compound also reduced bone turnover by decreasing the percentage of eroded perimeter and the activation frequency in the bone. nih.gov

| Parameter | ORX Control | Lasofoxifene (10 µg/kg/day) | Lasofoxifene (100 µg/kg/day) |

|---|---|---|---|

| Distal Femoral Bone Mineral Density (DFBMD) | Decreased vs. Sham | Significantly higher than ORX control | Significantly higher than ORX control |

| Trabecular Bone Volume (TBV) | Decreased vs. Sham | Significantly higher than ORX control | Significantly higher than ORX control |

| Maximal Load (Bone Strength) | Decreased vs. Sham | Significantly higher than ORX control | Significantly higher than ORX control |

| Percent Eroded Perimeter | Increased vs. Sham | Significantly lower than ORX control | Significantly lower than ORX control |

| Activation Frequency | Increased vs. Sham | Significantly lower than ORX control | Significantly lower than ORX control |

These preclinical findings highlight lasofoxifene's ability to mitigate bone loss by inhibiting bone turnover, providing a solid foundation for its evaluation in postmenopausal women with osteoporosis. nih.govnih.govnih.gov

Studies in Estrogen Receptor-Positive Breast Cancer Xenograft Models

Lasofoxifene has demonstrated significant antitumor activity in preclinical xenograft models of estrogen receptor-positive (ER+) breast cancer. nih.govsermonixpharma.com In these models, human breast cancer cell lines, such as MCF-7, are implanted into immunodeficient mice to study tumor growth and response to treatment. ascopubs.org Studies have shown that lasofoxifene can effectively inhibit the proliferation of ER+ breast cancer cells. sermonixpharma.com

Evaluation in Endocrine Therapy-Resistant Models (e.g., AI-resistant, ESR1 mutant)

A critical area of preclinical research for lasofoxifene has been its evaluation in models of endocrine therapy-resistant breast cancer, particularly those harboring activating mutations in the estrogen receptor alpha gene (ESR1). nih.govascopubs.orgaacrjournals.org These mutations, such as Y537S and D538G, are a common mechanism of acquired resistance to aromatase inhibitors (AIs). nih.govascopubs.orgaacrjournals.org

In xenograft models using MCF-7 breast cancer cells engineered to express the Y537S or D538G ESR1 mutations, lasofoxifene has shown potent anti-tumor activity. nih.govascopubs.orgoncology-abstracts.org As a monotherapy, lasofoxifene was found to be more effective than fulvestrant, a standard second-line endocrine therapy, at inhibiting primary tumor growth and reducing metastases in these models. nih.govsermonixpharma.com For instance, after 70 days of treatment, lasofoxifene significantly inhibited the growth of MCF-7 tumors with wild-type (WT), D538G, and Y537S ERα. ascopubs.orgaacrjournals.org Notably, for the Y537S mutant tumors, which are considered highly resistant, lasofoxifene showed significant inhibition at all tested doses and was more effective than fulvestrant. ascopubs.org

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| MCF-7 Y537S ERα Mutant Xenograft | Lasofoxifene (monotherapy) | More effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. nih.gov | nih.gov |

| MCF-7 D538G ERα Mutant Xenograft | Lasofoxifene (monotherapy) | More effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. nih.gov | nih.gov |

| Letrozole-Resistant (ESR1 WT, ERα low, HER2 high) Xenograft | Lasofoxifene (monotherapy) | Significantly reduced primary tumor growth versus vehicle; more effective than fulvestrant. nih.govsermonixpharma.com | nih.govsermonixpharma.com |

Combination Strategies with Other Antineoplastic Agents in Preclinical Settings

Preclinical studies have also explored the efficacy of lasofoxifene in combination with other anticancer agents, particularly CDK4/6 inhibitors like palbociclib and abemaciclib. nih.govsermonixpharma.comsermonixpharma.comclevelandclinic.org The rationale for this combination is to simultaneously target the ER pathway with lasofoxifene and the cell cycle progression with a CDK4/6 inhibitor, potentially leading to synergistic antitumor effects.

In preclinical models of endocrine-resistant breast cancer, the combination of lasofoxifene and palbociclib has been shown to be more potent than either agent alone and also more effective than the combination of fulvestrant and palbociclib. nih.govsermonixpharma.comsermonixpharma.com This enhanced efficacy was observed in the inhibition of both primary tumor growth and the prevention of metastasis to distant sites such as the lung, liver, and bone. nih.govsermonixpharma.comsermonixpharma.com For example, in the letrozole-resistant model, the combination of lasofoxifene and palbociclib was associated with significantly fewer bone metastases compared to the vehicle control. nih.govsermonixpharma.com These promising preclinical results have provided the basis for clinical trials evaluating lasofoxifene in combination with CDK4/6 inhibitors for patients with advanced ER+/HER2- breast cancer. clevelandclinic.orgonclive.comonclive.comclinicaltrials.gov

| Model | Combination | Key Findings | Reference |

|---|---|---|---|

| MCF-7 Y537S & D538G ERα Mutant Xenografts | Lasofoxifene + Palbociclib | Generally more potent than fulvestrant + palbociclib for tumor suppression and metastasis prevention (lung, liver, bone, brain). nih.govsermonixpharma.com | nih.govsermonixpharma.com |

| Letrozole-Resistant (ESR1 WT) Xenograft | Lasofoxifene + Palbociclib | Significantly reduced primary tumor growth and was associated with fewer bone metastases compared to vehicle. nih.govsermonixpharma.com | nih.govsermonixpharma.com |

Research on Other Preclinical Disease Models (e.g., Arthritis)

Beyond osteoporosis and breast cancer, the therapeutic potential of lasofoxifene has been investigated in preclinical models of other diseases, such as arthritis. In a zymosan-induced spondyloarthritis model in SKG mice, lasofoxifene treatment was shown to ameliorate the development of arthritis. nih.gov The clinical arthritis scores were lower in mice treated with lasofoxifene compared to the control group. nih.gov

In another study using a collagen-induced arthritis (CIA) model in ovariectomized female DBA/1 mice, which serves as a model for post-menopausal rheumatoid arthritis, lasofoxifene demonstrated potent anti-inflammatory and bone-protective effects. nih.gov Treatment with lasofoxifene reduced the clinical severity of arthritis, as well as the histological signs of synovitis and erosions on cartilage and bone. nih.gov Furthermore, lasofoxifene protected against generalized bone loss by increasing trabecular bone mineral density and also decreased serum levels of IL-6, an inflammatory cytokine. nih.gov These findings suggest that lasofoxifene may have a dual benefit in postmenopausal women with rheumatoid arthritis by targeting both joint inflammation and osteoporosis. nih.gov

Future Research Directions and Methodological Advancements

Development of Novel Analytical Approaches for Lasofoxifene (B133805) and its Deuterated Analogs

The progression of deuterated compounds from laboratory synthesis to clinical application necessitates the parallel development of sophisticated analytical methodologies. For Lasofoxifene and its deuterated analog, Lasofoxifene-d4, future research will likely concentrate on creating highly sensitive and specific bioanalytical assays. These methods are crucial for accurately quantifying the parent drug and its deuterated form in complex biological matrices such as plasma, urine, and tissue samples.

Advanced analytical techniques are indispensable for differentiating between the deuterated and non-deuterated forms and their respective metabolites. The development of such methods underpins the ability to conduct detailed pharmacokinetic and metabolic studies. A novel three-component coupling reaction has been developed for the synthesis of lasofoxifene and its isomers, providing a concise procedure for creating the core chemical structure. mdpi.com This advancement in synthesis can facilitate the production of standards required for analytical method development.

Future analytical approaches will likely involve the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. Research may focus on novel extraction techniques, such as solid-phase microextraction or turbulent flow chromatography, to improve sample throughput and reduce matrix effects. High-resolution mass spectrometry (HRMS) could also be employed to provide more detailed structural information on metabolites, aiding in the elucidation of metabolic pathways.

| Analytical Technique | Application in Lasofoxifene-d4 Analysis | Potential Advancement |

| LC-MS/MS | Quantitative measurement in biological fluids. | Development of ultra-sensitive assays for micro-dosing studies. |

| High-Resolution MS | Identification of novel metabolites. | Metabolite profiling to understand deuterium (B1214612) isotope effects on metabolism. |

| Chiral Chromatography | Separation of stereoisomers. | Investigation of stereoselective metabolism and pharmacokinetics. |

Advanced Applications of Deuterated Lasofoxifene in Drug Discovery Pipelines

The strategic incorporation of deuterium into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic profile. nih.gov This modification can lead to improved metabolic stability, increased systemic exposure, and a potential reduction in the formation of toxic metabolites. researchgate.net The application of this strategy to lasofoxifene, creating Lasofoxifene-d4, opens several avenues for advancing its therapeutic potential within the drug discovery pipeline. nih.govdntb.gov.ua

Deuteration can slow the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.govsemanticscholar.org By replacing hydrogen with deuterium at specific metabolic "soft spots" in the lasofoxifene molecule, its breakdown by metabolic enzymes can be hindered. nih.gov This could lead to a longer half-life and more consistent drug levels in the body, potentially improving efficacy. researchgate.net

In preclinical development, Lasofoxifene-d4 can be used as an internal standard for quantitative bioanalysis of lasofoxifene, ensuring accuracy and precision in pharmacokinetic studies. Furthermore, comparative studies between lasofoxifene and Lasofoxifene-d4 can elucidate the primary sites of metabolism on the molecule. This information is invaluable for designing next-generation SERMs with optimized metabolic profiles. Preclinical studies have already established lasofoxifene's efficacy in inhibiting breast tumor formation and preventing bone loss in animal models. researchgate.netsermonixpharma.comsermonixpharma.com Investigating a deuterated version could build upon these findings by potentially offering an improved pharmacokinetic profile. researchgate.netuchicagomedicine.org

| Application Area | Benefit of Using Lasofoxifene-d4 | Research Focus |

| Pharmacokinetic Profiling | Improved metabolic stability and half-life. | Comparative studies of deuterated vs. non-deuterated lasofoxifene. nih.gov |

| Metabolic Pathway ID | Tool to identify sites of enzymatic attack. | Mapping metabolic pathways and identifying key metabolizing enzymes. semanticscholar.org |

| Bioanalytical Assays | Serves as a stable internal standard. | Development of robust and validated quantitative methods. |

| Oncology Research | Potential for enhanced tumor growth inhibition. | Studies in endocrine-resistant breast cancer models. sermonixpharma.comsermonixpharma.com |

Integration of Multi-Omics Data with Pharmacokinetic Insights from Deuterated Compounds

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of biological systems. northeastern.edu Integrating the pharmacokinetic data derived from studies with deuterated compounds like Lasofoxifene-d4 with multi-omics datasets presents a powerful approach to understanding its mechanism of action and identifying predictive biomarkers of response. nih.gov

By combining pharmacokinetic data with transcriptomic and proteomic data from preclinical models or clinical samples, researchers can identify gene and protein expression patterns that correlate with drug exposure and response. mdpi.com For instance, this integrated approach could reveal how variations in metabolic enzyme expression (identified through genomics or proteomics) influence the pharmacokinetics of Lasofoxifene-d4. This could lead to more precise patient stratification and personalized medicine strategies. northeastern.edu

Metabolomic analysis, when combined with pharmacokinetic data, can provide a detailed picture of how Lasofoxifene-d4 affects cellular metabolism and how, in turn, metabolic pathways influence the drug's disposition. medrxiv.org This can help in identifying novel drug targets and understanding mechanisms of drug resistance. nih.gov The integration of these complex datasets requires sophisticated computational and statistical methods to identify meaningful correlations and causal relationships. nih.gov This systems biology approach can ultimately accelerate the translation of preclinical findings into effective clinical applications for compounds like lasofoxifene.

| Omics Layer | Type of Data | Integrated Insight with Pharmacokinetics |

| Genomics | DNA sequence variations (e.g., SNPs in metabolic enzymes). | Predict patient-specific drug metabolism and response. |

| Transcriptomics | Gene expression levels (mRNA). | Correlate drug exposure with changes in gene networks. |

| Proteomics | Protein abundance and modifications. | Identify protein biomarkers of drug efficacy or resistance. |

| Metabolomics | Levels of small molecule metabolites. | Understand the interplay between drug and cellular metabolism. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.